molecular formula C23H27BrN6O B13675685 6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide

6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide

Cat. No.: B13675685
M. Wt: 483.4 g/mol
InChI Key: OZDPHULHOREWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide is a heterocyclic compound featuring a pyrazole core substituted with a 5-methyl-2-pyridyl group and a 1-isopropyl-4-piperidyl moiety. This structural complexity suggests applications in medicinal chemistry, particularly in targeting kinases or neurotransmitter receptors, given the prevalence of pyridine and piperidine motifs in bioactive molecules.

Properties

Molecular Formula

C23H27BrN6O

Molecular Weight

483.4 g/mol

IUPAC Name

6-bromo-N-[2-(5-methylpyridin-2-yl)-5-(1-propan-2-ylpiperidin-4-yl)pyrazol-3-yl]pyridine-2-carboxamide

InChI

InChI=1S/C23H27BrN6O/c1-15(2)29-11-9-17(10-12-29)19-13-22(27-23(31)18-5-4-6-20(24)26-18)30(28-19)21-8-7-16(3)14-25-21/h4-8,13-15,17H,9-12H2,1-3H3,(H,27,31)

InChI Key

OZDPHULHOREWJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N2C(=CC(=N2)C3CCN(CC3)C(C)C)NC(=O)C4=NC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various derivatives of the original compound.

Scientific Research Applications

6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide with structurally or functionally related compounds from the evidence:

6-Bromo-2-chloronicotinaldehyde (CAS 1142191-77-2)

  • Structure : Brominated pyridine with a chlorine substituent at the 2-position and an aldehyde group.
  • Molecular Formula: C₆H₃BrClNO.
  • Key Differences : Lacks the pyrazole and piperidine substituents of the target compound. The aldehyde group enhances reactivity for condensation reactions, unlike the amide linkage in the target molecule.
  • Applications : Primarily used as a synthetic intermediate for agrochemicals or pharmaceuticals .

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine (CAS 425392-76-3)

  • Structure : Pyrimidine core with bromo, chloro, and trifluoromethyl substituents.
  • Molecular Formula : C₅HBrClF₃N₂.
  • Key Differences: The pyrimidine ring is less sterically hindered than the pyrazole-piperidine system in the target compound.
  • Applications : Used in the synthesis of antiviral or antifungal agents due to its halogenated and fluorinated motifs .

6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide

  • Structure : Picolinamide derivative with a pivaloyl group, methoxy, and methylamine substituents.
  • Molecular Formula : C₁₃H₁₈ClN₃O₃ (inferred from ).
  • Key Differences : The pivaloyl group enhances metabolic stability compared to the target’s isopropyl-piperidine moiety. The absence of a bromine atom limits its utility in palladium-catalyzed couplings.
  • Applications : Likely a precursor for drug candidates requiring steric protection of reactive sites .

6-Bromo-N-((E)-5-hydroxyadamantan-2-yl)picolinamide (CAS 187669-60-9)

  • Structure : Adamantane-substituted picolinamide with a bromine atom at the 6-position.
  • Molecular Formula : C₁₇H₂₀BrN₂O₂.
  • Applications : Used in central nervous system (CNS) drug discovery, as seen in its role in synthesizing kinase inhibitors .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Features Potential Applications
Target Compound Pyrazole-Picolinamide 6-Bromo, 5-methyl-2-pyridyl, isopropyl-piperidine ~550 (estimated) Multi-target binding capability Kinase inhibitors, CNS agents
6-Bromo-2-chloronicotinaldehyde Pyridine 6-Bromo, 2-chloro, aldehyde 226.89 High reactivity for synthesis Agrochemical intermediates
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine Pyrimidine 5-Bromo, 4-chloro, CF₃ 268.42 Enhanced lipophilicity Antiviral/antifungal precursors
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide Picolinamide 6-Chloro, pivaloyl, methoxy-methyl ~300 (estimated) Metabolic stability Drug precursors
6-Bromo-N-(5-hydroxyadamantan-2-yl)picolinamide Picolinamide 6-Bromo, adamantane 377.26 Blood-brain barrier penetration CNS-targeted therapies

Research Implications and Gaps

  • Synthetic Utility : The target compound’s bromine atom enables cross-coupling reactions, similar to 6-bromo-2-chloronicotinaldehyde, but its piperidine-pyrazole system complicates synthesis compared to simpler pyridines .
  • Pharmacological Potential: The adamantane-containing analog () highlights the importance of bulky substituents for CNS activity, a feature the target compound may lack due to its flexible isopropyl-piperidine group.
  • Need for Data: No direct evidence on the target compound’s bioactivity or stability exists in the provided materials. Future studies should compare its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile with analogs like those in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.